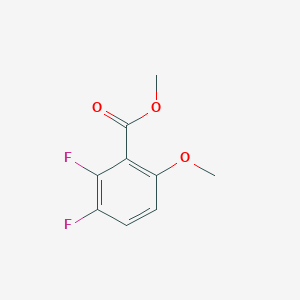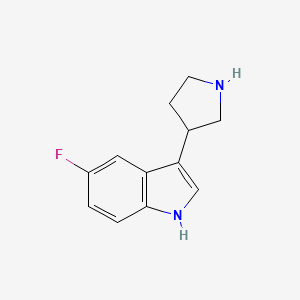![molecular formula C18H27Cl2NO B1451063 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride CAS No. 1185301-07-8](/img/structure/B1451063.png)
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride is a product intended for research use. It has a molecular formula of C18H27Cl2NO and a molecular weight of 344.3 g/mol .
Molecular Structure Analysis
The molecular structure of 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride consists of 18 carbon atoms, 27 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Aplicaciones Científicas De Investigación
Piperazine and Piperidine Derivatives in Therapeutic Research
Piperazine and piperidine derivatives are widely recognized in therapeutic research for their diverse pharmacological properties. These chemical scaffolds are integral to several drugs with applications across antipsychotic, antidepressant, anti-inflammatory, and antitumor activities. For instance, piperazine derivatives are explored for their binding affinity at D2-like receptors, indicating their potential in antipsychotic agents (Sikazwe et al., 2009). Similarly, piperidine derivatives have been investigated for their neuroprotective, antimicrobial, and anti-obesity properties, underscoring their importance in developing treatments for a range of conditions.
Leishmaniasis Treatment with Piper Spp.
The Piper genus, encompassing species like P. aduncum and P. mollicomum, has been reviewed for its potential in treating leishmaniasis, a parasitic disease. Compounds derived from Piper spp. have demonstrated leishmanicidal activity, offering a promising avenue for new therapeutic strategies against this disease (Peixoto et al., 2021). This research direction highlights the potential of natural products and phytotherapy in addressing global health challenges.
Pharmacological Review of Chlorogenic Acid
Chlorogenic acid, a phenolic compound found in green coffee extracts and related to the broader chemical family of interest, has garnered attention for its anti-obesity properties among other health benefits. Its multifaceted pharmacological profile includes antioxidant, antidiabetic, and anti-inflammatory activities, making it a subject of interest for metabolic syndrome treatment (Naveed et al., 2018). Such compounds underscore the potential for natural products in pharmacological innovation.
Piperazine Derivatives Patent Review
The patent landscape for piperazine derivatives, as detailed by Rathi et al. (2016), showcases the versatility of this chemical scaffold in drug discovery. Piperazine-based molecules are pivotal in creating CNS agents, anticancer, cardio-protective agents, and antiviral therapies, among others. This review emphasizes the continuous exploration and adaptation of piperazine and similar structures in developing new pharmacological agents (Rathi et al., 2016).
Propiedades
IUPAC Name |
3-[(4-chloro-2-cyclohexylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h8-9,11,14-15,20H,1-7,10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTISQJPPBOJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185301-07-8 | |
| Record name | Piperidine, 3-[(4-chloro-2-cyclohexylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



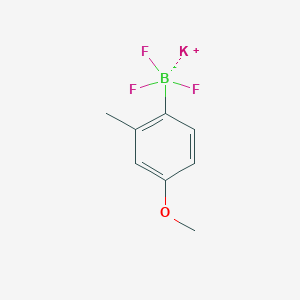
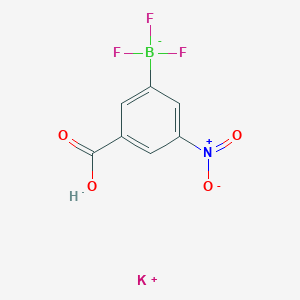
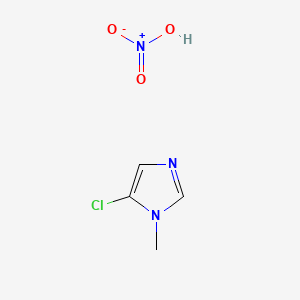
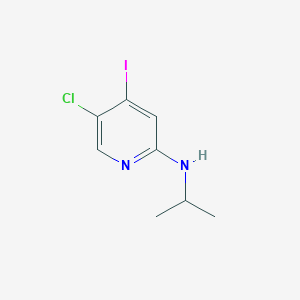
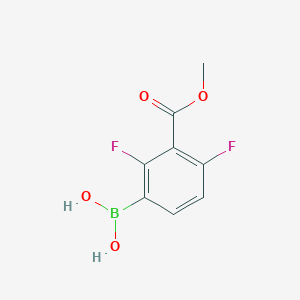
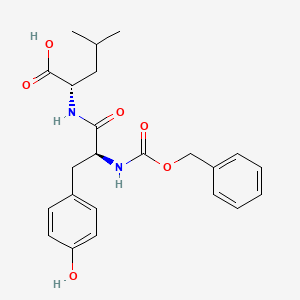
![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)
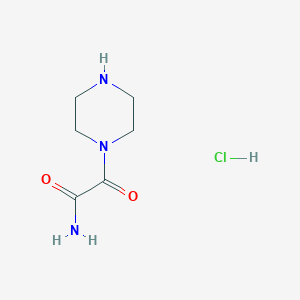
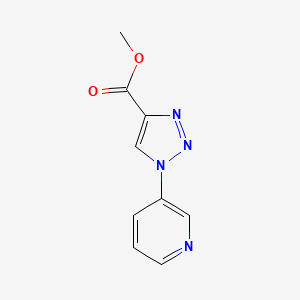
![(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B1450994.png)
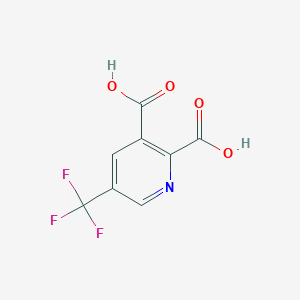
![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)
